Idelalisib

Overview

Description

Idelalisib (Zydelig®) is a first-in-class, orally administered, selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), approved by the FDA in 2014 for relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) . By targeting the δ isoform of PI3K, this compound disrupts the PI3K/Akt/mTOR signaling pathway, which is critical for B-cell survival, proliferation, and migration . Clinical trials demonstrated robust efficacy, with an overall response rate (ORR) of 81% in relapsed CLL when combined with rituximab, significantly improving progression-free survival (PFS; HR 0.15) and overall survival (OS; HR 0.28) compared to placebo . However, this compound carries a black-box warning for severe immune-mediated toxicities, including hepatotoxicity, pneumonitis, and intestinal perforation, which led to treatment discontinuation in 8–10% of patients in pivotal trials .

Preparation Methods

The synthesis of Idelalisib involves several steps. One of the key steps includes the reaction of 2-fluoro-6-nitro-N-phenylbenzamide with zinc powder in the presence of ammonium formate solution . This reaction is carried out in a mixture of methanol and dichloromethane at ambient temperature for 4-5 hours . The industrial production methods for this compound are not extensively documented in the public domain.

Chemical Reactions Analysis

Idelalisib undergoes various chemical reactions, including:

Oxidation: It is metabolized primarily by aldehyde oxidase and to a lesser extent by cytochrome P450 3A4.

Reduction: There is limited information on reduction reactions involving this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its fluorine atom.

Common reagents and conditions used in these reactions include aldehyde oxidase, cytochrome P450 3A4, and various solvents such as methanol and dichloromethane . The major products formed from these reactions include inactive metabolites such as GS-563117 .

Scientific Research Applications

Idelalisib is a potent and selective inhibitor of phosphatidylinositol-3-kinase (PI3K), specifically the delta isoform, and has demonstrated activity in B-cell non-Hodgkin lymphomas (B-NHLs) . It garnered FDA approval in July 2014 for treating relapsed chronic lymphocytic leukemia (CLL) in combination with rituximab, and as a monotherapy for follicular lymphoma and small lymphocytic lymphoma (SLL) . However, by 2022, this compound was withdrawn from the market .

Clinical Trial Efficacy and Safety

Efficacy in NHL and CLL

this compound's FDA approval was grounded in Phase II and III trials that demonstrated its efficacy and safety in indolent NHL and CLL .

Phase II Trial in Indolent NHL

In a Phase II open-label trial, this compound at 150 mg twice daily (BID) was evaluated in 125 patients with relapsed indolent NHL refractory to rituximab and an alkylating agent . The participants had the following subtypes of indolent NHL:

- Follicular lymphoma (FL): 58%

- Small lymphocytic lymphoma (SLL): 22%

- Marginal zone lymphoma: 12%

- Lymphoplasmacytic lymphoma with or without Waldenström’s macroglobulinemia (WM): 8%

The median number of prior regimens was four, and 89% of patients had stage III or IV disease. The study was stopped at the first pre-specified interim analysis due to overwhelming efficacy . At 24 weeks, the rate of progression-free survival (PFS), the primary endpoint, was 93% in the this compound group versus 46% in the placebo group. The median PFS was not reached in the this compound group and was 5.5 months in the placebo group . The this compound group showed an improved overall response rate (ORR) of 81% versus 13% in the placebo group, as well as an improved 1-year rate of overall survival (OS) of 92% versus 80% in the placebo group .

Safety and Adverse Events

The most common serious adverse events (AEs) in the Phase II and III studies included pyrexia, pneumonia, diarrhea, febrile neutropenia, and pneumonitis .

This compound Plus Rituximab in Treatment-Naive CLL

A Phase 2 trial of this compound plus rituximab showed a high ORR (97%) in previously untreated patients . Progression-free survival was 83% at 36 months. The most frequent adverse events (any grade) were diarrhea (including colitis) (64%), rash (58%), pyrexia (42%), nausea (38%), chills (36%), cough (33%), and fatigue (31%) . Elevated alanine transaminase/aspartate transaminase was seen in 67% of patients (23% grade ≥3) .

Clinical Trials Portfolio

Trial Characteristics

A systematic review and meta-analysis identified 31 trials that investigated this compound in indolent non-Hodgkin lymphoma (NHL) . Among these trials, 65% included SLL and/or FL, 42% were completed, 42% had published results, and 23% were randomized clinical trials (RCTs) . Six RCTs of this compound had publicly available data on safety outcomes .

Post-Marketing Outcomes

By the initial post-marketing period (2016), the cumulative relative risk (RR) for serious adverse events (SAEs) was 1.86, for fatal adverse events (FAEs) was 3.30, and for death was 1.35 .

Withdrawal and Sales

this compound was not withdrawn from the market until 2022 . Gilead reported cumulative sales revenue of $842 million during market authorization (2014-2022), with annual sales steadily declining from $168 million to $62 million during the pre-marketing withdrawal period (2016-2021) .

Key Findings

The investigation revealed that less than half of the 31 studies (31%) were RTCs, and 42% had published results . The limited phase 3 data available showed increasing RR of SAEs, FAEs, and death, including an increased RR for death of 1.35 that was known by 2016 . The product was withdrawn for select indications in the US market following a 6-year period of insufficient data generation . During the years of marketing authorization, the company earned nearly a billion dollars, with an estimated 47% being US sales .

Potential Combinations and Future Applications

Mechanism of Action

This enzyme is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting P110δ, Idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor signaling and C-X-C chemokine receptors type 5 and type 4 signaling . This results in the inhibition of chemotaxis and adhesion, and reduced cell viability .

Comparison with Similar Compounds

The limitations of idelalisib, particularly its toxicity profile, have driven the development of next-generation PI3Kδ inhibitors. Below is a detailed comparison with key competitors:

Duvelisib

- Target : Dual PI3Kδ/γ inhibitor .

- Efficacy: In a meta-analysis, duvelisib achieved comparable ORR (75% vs. 36% in controls) and PFS (HR 0.27) in relapsed/refractory CLL .

- Safety: Higher rates of ≥3 neutropenia (37% vs. 25%) and pneumonitis (7% vs. Early formulations faced poor oral bioavailability, but newer analogs (e.g., Compound 3) show improved pharmacokinetics (PK) .

Umbralisib

- Target : Dual PI3Kδ and casein kinase-1ε (CK1ε) inhibitor .

- Efficacy : Demonstrated similar ORR to this compound in CLL but with enhanced specificity for PI3Kδ, reducing off-target effects . CK1ε inhibition may modulate tumor microenvironment interactions.

- Safety : Lower incidence of immune-mediated toxicities (e.g., colitis) compared to this compound, though T-cell suppression remains a concern .

- Status : Withdrawn from the U.S. market in 2022 due to OS risks in FL trials, highlighting challenges in balancing efficacy and safety .

TGR-1202

- Target : PI3Kδ inhibitor with distinct chemical structure .

- Efficacy : Preclinical data suggest synergy with ibrutinib, achieving deeper responses in resistant CLL .

- Safety : Lower rates of colitis (2% vs. 14% for this compound) in early trials, attributed to structural modifications reducing gastrointestinal toxicity .

- Status : Investigational, with phase III trials ongoing to validate its improved safety profile.

Table 1. Comparative Overview of PI3Kδ Inhibitors

Emerging Agents and Combinations

- IPI-145 (Duvelisib analog): Dual δ/γ inhibition showed promise in indolent NHL but increased infection risks due to broader immunosuppression .

- Combination Therapies : this compound + ibrutinib demonstrated synergistic efficacy in CLL, though overlapping toxicities (e.g., transaminase elevation) require careful monitoring . Trials combining this compound with anti-CD20 antibodies (e.g., obinutuzumab) reported preserved efficacy without exacerbating toxicity .

Biological Activity

Idelalisib is a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), primarily used in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). This article explores the biological activity of this compound, its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its therapeutic effects by inhibiting the PI3Kδ pathway, which is crucial for B-cell receptor signaling and survival in B-cell malignancies. By blocking this pathway, this compound leads to:

- Inhibition of Cell Survival : It disrupts survival signals from the tumor microenvironment, particularly by reducing the secretion of pro-survival cytokines such as BAFF (B-cell activating factor) and TNF-α (tumor necrosis factor alpha) .

- Induction of Apoptosis : this compound induces apoptosis in malignant B-cells through caspase-dependent mechanisms .

- Reduction in Protein Synthesis : The drug has been shown to decrease global protein synthesis in treated cells, correlating with reduced cell size and growth .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical trials for patients with relapsed or refractory FL and CLL. Key findings from various studies include:

Efficacy Data Table

Safety Profile

The safety profile of this compound has been a concern, particularly due to reports of serious adverse events (SAEs). Common adverse effects include:

- Gastrointestinal Issues : Diarrhea and colitis were reported in up to 64% of patients .

- Hepatic Toxicity : Elevated transaminases were observed in approximately 67% of patients, with some cases classified as grade ≥3 .

- Increased Mortality Risks : A systematic review indicated a relative risk for death of 1.35 (95% CI, 0.85-2.12) associated with this compound treatment by 2016 .

Case Studies

Several case studies have illustrated the biological activity and clinical outcomes associated with this compound:

- Case Study on CLL : A patient with relapsed CLL treated with this compound exhibited a rapid reduction in lymphadenopathy and achieved a partial response within three months. The patient experienced manageable diarrhea, which resolved after dose adjustment.

- Combination Therapy : In a study combining this compound with rituximab for treatment-naïve older patients, durable disease control was achieved, highlighting the enhanced efficacy when used alongside other therapies .

Q & A

Basic Research Questions

Q. How can researchers design preclinical studies to evaluate Idelalisib's efficacy in chronic lymphocytic leukemia (CLL) models?

- Methodological Answer : Preclinical studies should utilize validated CLL cell lines (e.g., K562) or patient-derived xenograft (PDX) models. Experimental design must include dose-response assays (e.g., MTT or apoptosis assays) to determine IC50 values. For in vivo models, use immunocompromised mice transplanted with CLL cells, monitoring tumor burden via bioluminescence or flow cytometry. Include control groups treated with placebo or standard therapies (e.g., rituximab) for comparative analysis. Statistical power calculations should ensure adequate sample sizes to detect significant differences in progression-free survival (PFS) or overall survival (OS) endpoints .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. Use a C18 column, methanol/0.05% ortho-phosphoric acid (75:25) mobile phase, and a flow rate of 0.7 mL/min. Validate the method for linearity (0.5–30 μg/mL), precision (intraday/interday RSD <1%), and accuracy (recovery studies 98–102%). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirm stability-indicating capability. Limit of quantification (LOQ) should be ≤0.2 μg/mL .

Q. How should researchers address contradictory findings in this compound's clinical trial data?

Q. What experimental strategies can elucidate this compound's mechanism of action in modulating immune cell function?

- Methodological Answer : Conduct in vitro assays using peripheral blood mononuclear cells (PBMCs) treated with this compound (0.1–10 μM) to assess T-cell proliferation (CFSE dilution) and cytokine secretion (ELISA). Pair these with phospho-flow cytometry to quantify PI3Kδ pathway inhibition (e.g., reduced p-AKT levels). For dendritic cell (DC) differentiation studies, culture monocytes with GM-CSF/IL-4 ± this compound and evaluate surface markers (e.g., CD86, HLA-DR) via flow cytometry. Include dose-response curves to identify IC50 values for functional suppression .

Q. How can computational methods predict this compound's selectivity for PI3Kδ over other isoforms?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model this compound's binding to PI3Kδ, γ, and α isoforms. Use molecular dynamics (MD) simulations (≥100 ns) to analyze binding stability and key residue interactions (e.g., Val828 in PI3Kδ). Calculate binding free energies (MM/PBSA or MM/GBSA) to quantify selectivity. Compare results with lead compounds (e.g., IC87114) to identify structural determinants of potency. Validate predictions with enzymatic inhibition assays .

Q. What methodologies optimize combination therapies involving this compound and tyrosine kinase inhibitors (TKIs)?

- Methodological Answer : Use synergy analysis (e.g., Chou-Talalay method) to evaluate this compound + imatinib combinations in CML cell lines. Design dose-matrix experiments (e.g., 5×5 concentrations) and calculate combination indices (CI <1 indicates synergy). Validate with clonogenic assays (soft agar) and apoptosis markers (Annexin V/PI). Mechanistic studies should assess downstream signaling (e.g., BCR-ABL/PI3Kδ crosstalk) via Western blotting. Preclinical PK/PD models can guide dosing schedules to minimize toxicity .

Q. Data Analysis and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR principles:

- Metadata : Document batch numbers, purity, and storage conditions of this compound.

- Experimental Protocols : Publish step-by-step methods (e.g., ClinicalTrials.gov for trials).

- Statistical Code : Share R/Python scripts for survival analyses (Kaplan-Meier, log-rank tests).

- Raw Data : Deposit flow cytometry, HPLC chromatograms, and MD trajectories in repositories (e.g., Zenodo).

Replicate key findings in ≥3 independent experiments and report mean ± SEM .

Q. What statistical approaches address heterogeneity in this compound's real-world effectiveness?

- Methodological Answer : Use propensity score matching to balance baseline characteristics between real-world and RCT cohorts. Time-to-event analyses (e.g., Cox proportional hazards) should account for treatment discontinuation due to adverse events (AEs). Subgroup analyses (e.g., elderly patients, prior ibrutinib exposure) require Bonferroni correction to control Type I error. Meta-analyses of aggregated data can quantify pooled hazard ratios for OS/PFS .

Q. Ethical and Regulatory Guidance

Q. How should researchers mitigate risks of this compound-related adverse events (AEs) in clinical trials?

- Methodological Answer : Implement prophylactic measures:

- Pneumocystis jirovecii pneumonia (PJP) : Administer trimethoprim-sulfamethoxazole.

- CMV Reactivation : Monitor viral loads via PCR every 2–4 weeks.

- Hepatotoxicity : Schedule ALT/AST tests at baseline and weeks 2, 4, and 8.

Establish stopping rules for grade ≥3 AEs (e.g., NCI CTCAE v5.0) and maintain DSMB oversight for early trial termination if safety signals emerge .

Properties

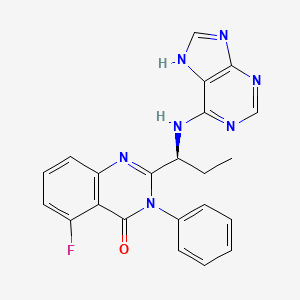

IUPAC Name |

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSDAJWBUCMOAH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007266 | |

| Record name | Idelalisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability. | |

| Record name | Idelalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

870281-82-6, 1146702-54-6 | |

| Record name | Idelalisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870281-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idelalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAL 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idelalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idelalisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDELALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.